5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a combination of furan, pyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the furan and pyridine moieties with the benzenesulfonamide under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones, which can be catalyzed by reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide is studied for its potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Medicine
Medically, this compound is investigated for its anti-inflammatory properties. It may be used to develop new treatments for inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mechanism of Action
The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the furan and pyridine moieties, making it less complex and potentially less active.
N-(2-furylmethyl)-2-methoxybenzenesulfonamide: Contains the furan ring but lacks the pyridine moiety.
5-chloro-N-(pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide: Contains the pyridine moiety but lacks the furan ring.
Uniqueness
The uniqueness of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide lies in its combination of furan, pyridine, and benzenesulfonamide groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-14-7-6-13(18)10-16(14)25(21,22)20-11-12-4-2-8-19-17(12)15-5-3-9-24-15/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVYJPCRHNNLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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